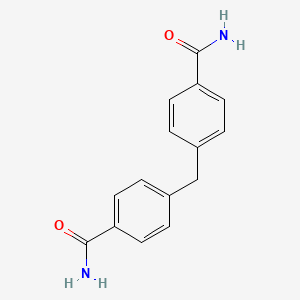
4-((4-Carbamoylphenyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Carbamoylphenyl)methyl)benzamide is an organic compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a carbamoyl group. It is a significant intermediate in the synthesis of various industrial and pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoylphenyl)methyl)benzamide can be achieved through a two-step reaction process. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
For industrial production, the synthesis is optimized to improve yields and procedures. The reaction is typically carried out in dichloromethane with a base, and the overall yield can be higher than 78% . This method is designed to be safe, inexpensive, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Carbamoylphenyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-((4-Carbamoylphenyl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Carbamoylphenyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-((4-Carbamoylphenyl)methyl)benzamide can be compared with other similar compounds, such as:
Para-aminobenzoic acid (PABA): PABA is a commonly used building block in pharmaceuticals and has similar structural features.
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: This compound has shown significant biological activity and is structurally related to this compound.
2,3-Dimethoxybenzamide: This compound is used in various industrial applications and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in different fields.
Properties
CAS No. |
47004-70-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[(4-carbamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChI Key |
PSMROHUITDXCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


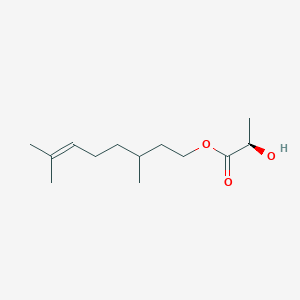
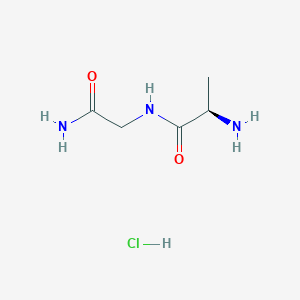

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
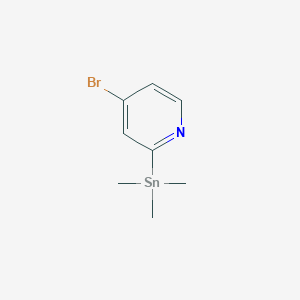

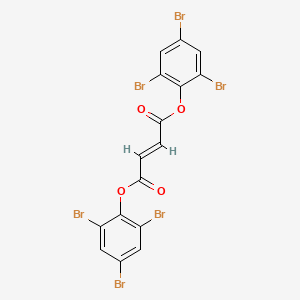
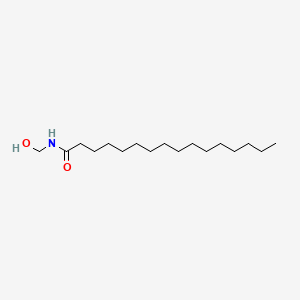
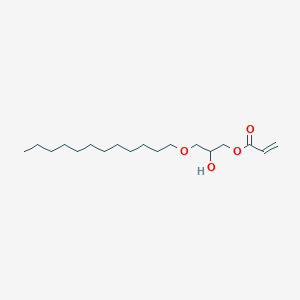
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
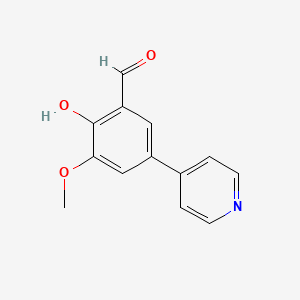
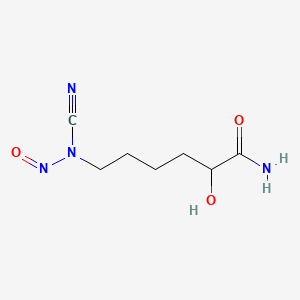
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
